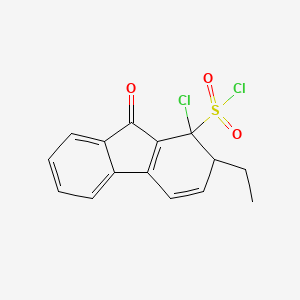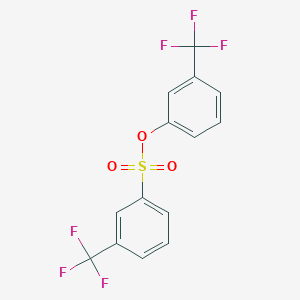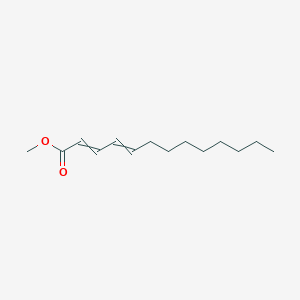
1-Chloro-2-ethyl-9-oxo-2,9-dihydro-1H-fluorene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-ethyl-9-oxo-2,9-dihydro-1H-fluorene-1-sulfonyl chloride is an organic compound that belongs to the class of fluorene derivatives. This compound is characterized by the presence of a sulfonyl chloride group, which makes it highly reactive and useful in various chemical reactions. The unique structure of this compound allows it to participate in a wide range of synthetic applications, making it valuable in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-ethyl-9-oxo-2,9-dihydro-1H-fluorene-1-sulfonyl chloride typically involves the chlorination of 2-ethyl-9-oxo-2,9-dihydro-1H-fluorene followed by sulfonylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the sulfonylation step is usually carried out using sulfonyl chlorides under anhydrous conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-ethyl-9-oxo-2,9-dihydro-1H-fluorene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfides.
Coupling Reactions: It can participate in coupling reactions with aromatic compounds to form complex fluorene derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, sulfonothioates, sulfonic acids, and sulfides .
Scientific Research Applications
1-Chloro-2-ethyl-9-oxo-2,9-dihydro-1H-fluorene-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloro-2-ethyl-9-oxo-2,9-dihydro-1H-fluorene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can undergo nucleophilic substitution reactions, where nucleophiles attack the sulfur atom, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-ethyl-9-oxo-2,9-dihydro-1H-fluorene: Lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.
2-Ethyl-9-oxo-2,9-dihydro-1H-fluorene-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfonyl chloride group, leading to different reactivity and applications.
Uniqueness
The presence of both the chloro and sulfonyl chloride groups in 1-Chloro-2-ethyl-9-oxo-2,9-dihydro-1H-fluorene-1-sulfonyl chloride makes it uniquely reactive and versatile in various chemical transformations. This dual functionality allows it to participate in a broader range of reactions compared to its similar compounds .
Properties
CAS No. |
53424-17-2 |
|---|---|
Molecular Formula |
C15H12Cl2O3S |
Molecular Weight |
343.2 g/mol |
IUPAC Name |
1-chloro-2-ethyl-9-oxo-2H-fluorene-1-sulfonyl chloride |
InChI |
InChI=1S/C15H12Cl2O3S/c1-2-9-7-8-11-10-5-3-4-6-12(10)14(18)13(11)15(9,16)21(17,19)20/h3-9H,2H2,1H3 |
InChI Key |
OYDHRFYTFZGZMB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C=CC2=C(C1(S(=O)(=O)Cl)Cl)C(=O)C3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-[1,3]thiazolo[4,5-b]quinolin-3-ium-2-yl)prop-2-enylidene]-[1,3]thiazolo[4,5-b]quinoline;bromide](/img/structure/B14640662.png)
methanone](/img/structure/B14640666.png)

![2-[(1-Carboxybutyl)sulfanyl]benzoic acid](/img/structure/B14640697.png)

![4,4-Dimethyl-2-methylidene-7-azabicyclo[4.1.0]heptane](/img/structure/B14640712.png)

methanide](/img/structure/B14640717.png)


![4,4'-[1,4-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14640733.png)
![Methyl {6-[(1,3-thiazol-2-yl)oxy]-1H-benzimidazol-2-yl}carbamate](/img/structure/B14640738.png)


